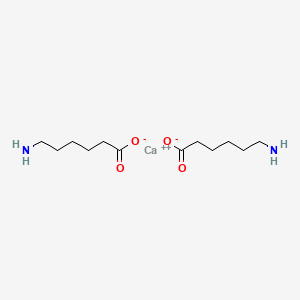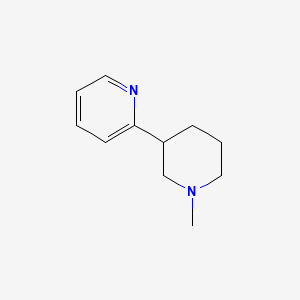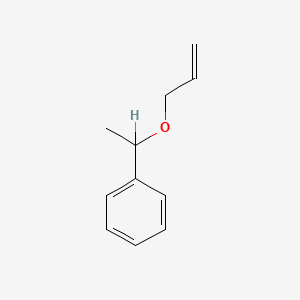
Calcium dimethyl dicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium dimethyl dicarbonate is an organic compound that belongs to the class of dialkyl carbonates. It is a colorless liquid with a mild odor and is known for its low toxicity and high biodegradability. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium dimethyl dicarbonate can be synthesized through the reaction of dimethyl carbonate with calcium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction can be represented as follows:
Ca(OH)2+2(CH3O)2CO→Ca(OCOOCH3)2+2H2O
Industrial Production Methods
Industrial production of this compound involves the use of continuous flow reactors to ensure a consistent and high yield. The process is optimized to minimize the formation of by-products and to ensure the purity of the final product. The use of catalysts such as calcium oxide can further enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Calcium dimethyl dicarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and methanol.
Reduction: It can be reduced to form calcium oxide and methanol.
Substitution: It can undergo nucleophilic substitution reactions to form various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alcohols and amines are used under mild conditions.
Major Products
Oxidation: Calcium carbonate and methanol.
Reduction: Calcium oxide and methanol.
Substitution: Various esters and ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Calcium dimethyl dicarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and ethers.
Biology: It is used in the study of enzyme-catalyzed reactions and as a stabilizing agent for biological samples.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of polymers, coatings, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of calcium dimethyl dicarbonate involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form stable products. The molecular targets include various functional groups such as hydroxyl, amino, and carboxyl groups. The pathways involved include nucleophilic substitution and esterification reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl carbonate
- Diethyl carbonate
- Di-tert-butyl dicarbonate
Uniqueness
Calcium dimethyl dicarbonate is unique due to its ability to form stable complexes with calcium ions, which enhances its reactivity and stability in various chemical reactions. Unlike other dialkyl carbonates, it has a higher boiling point and is less volatile, making it suitable for high-temperature applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties make it an essential reagent in organic synthesis, biological studies, and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific research and industrial applications.
Propiedades
Número CAS |
24331-27-9 |
|---|---|
Fórmula molecular |
C4H6CaO6 |
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
calcium;methyl carbonate |
InChI |
InChI=1S/2C2H4O3.Ca/c2*1-5-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
Clave InChI |
QKIIAXWPNQIENK-UHFFFAOYSA-L |
SMILES canónico |
COC(=O)[O-].COC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


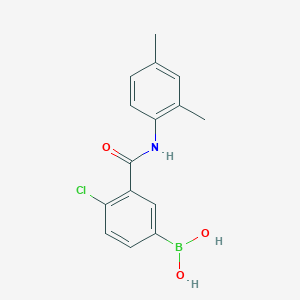
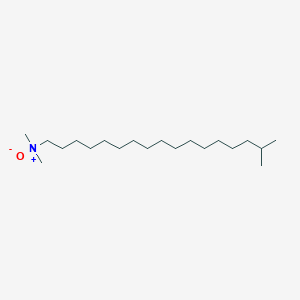
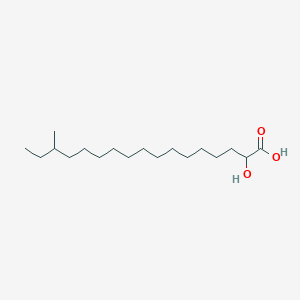



![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
